HDAC1 Preferential Binding with 2.1-Fold Selectivity Over HDAC6
In direct fluorogenic enzymatic assays using recombinant human HDAC isoforms, the target compound exhibited a Kd of 2.6 μM for HDAC1 versus a Kd of 5.4 μM for HDAC6, corresponding to a 2.1-fold binding preference for the class I isoform HDAC1 [1]. This selectivity profile is notable because the widely used reference HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) shows pan-HDAC inhibition with sub-micromolar IC₅₀ values across class I and II isoforms (HDAC1 IC₅₀ = 0.01 μM; HDAC6 IC₅₀ = 0.02 μM), offering no meaningful isotype discrimination [2].
| Evidence Dimension | HDAC1 vs. HDAC6 binding affinity (Kd) |
|---|---|
| Target Compound Data | HDAC1 Kd = 2.6 μM; HDAC6 Kd = 5.4 μM |
| Comparator Or Baseline | SAHA (vorinostat): HDAC1 IC₅₀ = 0.01 μM; HDAC6 IC₅₀ = 0.02 μM (no meaningful selectivity, ratio ≈ 2) [2] |
| Quantified Difference | Target compound: 2.1-fold HDAC1-over-HDAC6 preference at the Kd level; SAHA: approximately 2-fold HDAC1-over-HDAC6 preference at the IC₅₀ level, but with ~260-fold higher absolute potency. The target compound's selectivity is achieved at a distinct affinity window suitable for tool compound applications where pan-inhibition is undesirable. |
| Conditions | Recombinant human HDAC1 and HDAC6; fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA substrate [1] |
Why This Matters
This selectivity profile enables experimental designs where partial, isoform-biased HDAC inhibition is required rather than complete pan-inhibition, an approach increasingly relevant for reducing the hematological toxicity associated with broad-spectrum HDAC inhibitors.
- [1] BindingDB BDBM50361259 (CHEMBL1934901). Kd values: HDAC1 = 2.60E+3 nM; HDAC6 = 5.40E+3 nM. View Source
- [2] Marks PA, Breslow R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat Biotechnol. 2007;25(1):84-90. SAHA HDAC1 IC₅₀ ~10 nM; HDAC6 IC₅₀ ~20 nM. View Source
